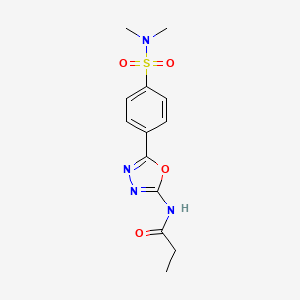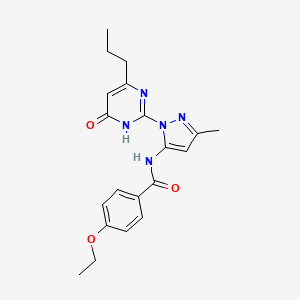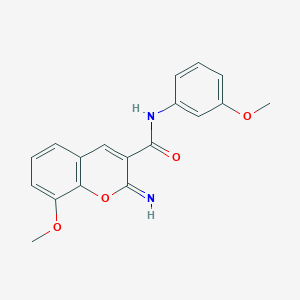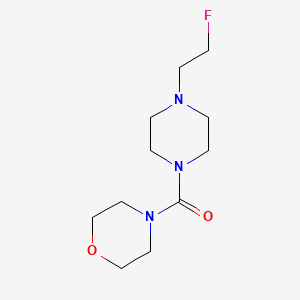![molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9](/img/structure/B2986570.png)
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, the reagents and conditions required, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antifungal and Antimicrobial Properties : Compounds related to 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, such as those containing imidazole and thiazole moieties, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit activity comparable to standard drugs like chloramphenicol, cefoperazone, and amphotericin B, highlighting their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, novel azetidinones and thiazolidinones derived from benzothiazole have shown promising antimicrobial properties against various strains (Mistry & Desai, 2006).
Antitumor and Antioxidant Agents : The synthesis of fused and binary 1,3,4-thiadiazoles, incorporating imidazole moieties, has been investigated for potential antitumor and antioxidant activities. Such derivatives have been evaluated as antitumor agents, indicating the wide-ranging therapeutic applications of these compounds (Hamama, Gouda, Badr, & Zoorob, 2013).
Heme Oxygenase Inhibition : Derivatives containing imidazole and ethanone moieties have been explored for their ability to inhibit heme oxygenases, enzymes involved in oxidative stress response. Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with oxidative stress (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Chemical Synthesis and Characterization
Novel Complexes Construction : Research has been conducted on constructing various metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. These frameworks, featuring diverse structures, demonstrate the role of imidazole-based ligands in material science and catalysis (Sun, Qi, Wang, Che, & Zheng, 2010).
Molecular Docking Studies : The molecular structure and potential biological interactions of related compounds have been analyzed through molecular docking studies. Such research provides insights into the mechanism of action of these compounds at the molecular level, facilitating the design of targeted therapeutic agents (Mary et al., 2015).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes studying its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done with the compound. It could include suggesting modifications to improve its properties, suggesting new reactions or uses for the compound, etc.
Please note that the availability of this information depends on how much research has been done on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or a reliable source for accurate information.
Eigenschaften
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCUAIDULUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)
![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)




![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
![2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986507.png)